![molecular formula C16H22N4O3S B2830947 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2194844-37-4](/img/structure/B2830947.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structural features suggest potential anti-inflammatory activity. Researchers have investigated its effects on inflammation pathways, particularly in the context of arthritis and musculoskeletal disorders .
- Given its similarity to ibuprofen, which is widely used for pain relief, this compound may exhibit analgesic properties. Studies have explored its efficacy in managing pain, especially in preclinical models .
- Tryptamine derivatives, like the compound , often display diverse biological activities. Researchers have examined its interactions with various cellular targets, including receptors and enzymes .
- The compound’s unique structure makes it an interesting candidate for drug development. Scientists have explored its potential as a lead compound for designing novel pharmaceutical agents .
- Researchers have used this compound as a building block in chemical synthesis. Its sulfonamide group and oxazole ring provide versatility for creating more complex molecules.
- Investigations into the compound’s absorption, distribution, metabolism, and excretion (pharmacokinetics) have shed light on its behavior in biological systems. Additionally, studies on its interactions with cellular targets (pharmacodynamics) contribute to our understanding of its effects.
Anti-Inflammatory Properties
Pain Management
Biological Activities
Drug Development
Chemical Synthesis
Pharmacokinetics and Pharmacodynamics
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to target various proteins, including cyclin-A2 and cyclin-dependent kinase 2 .
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . A molecular simulation study of a similar compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
It is known that pyrazole-bearing compounds can exhibit a wide range of biological activities . Therefore, the compound might lead to various molecular and cellular effects depending on its specific targets and mode of action.
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-10-16(11(2)23-19-10)24(21,22)17-7-8-20-15(13-5-6-13)9-14(18-20)12-3-4-12/h9,12-13,17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPPHVHHEXUFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide |
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